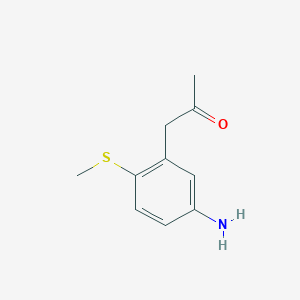

1-(5-Amino-2-(methylthio)phenyl)propan-2-one

Description

1-(5-Amino-2-(methylthio)phenyl)propan-2-one is a substituted arylketone characterized by a propan-2-one backbone attached to a phenyl ring substituted with an amino group (-NH₂) at position 5 and a methylthio group (-SCH₃) at position 2. Its molecular formula is C₁₀H₁₁NOS₂, with a molar mass of 225.33 g/mol. The amino and thioether substituents confer unique electronic and steric properties, influencing its reactivity, solubility, and biological activity .

Properties

Molecular Formula |

C10H13NOS |

|---|---|

Molecular Weight |

195.28 g/mol |

IUPAC Name |

1-(5-amino-2-methylsulfanylphenyl)propan-2-one |

InChI |

InChI=1S/C10H13NOS/c1-7(12)5-8-6-9(11)3-4-10(8)13-2/h3-4,6H,5,11H2,1-2H3 |

InChI Key |

MZTKAWPVZPDFKP-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=C(C=CC(=C1)N)SC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Amino-2-(methylthio)phenyl)propan-2-one typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-(methylthio)aniline and acetone.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst and specific temperature and pressure settings.

Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 1-(5-Amino-2-(methylthio)phenyl)propan-2-one may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification methods can further enhance the yield and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(5-Amino-2-(methylthio)phenyl)propan-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The amino and methylthio groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(5-Amino-2-(methylthio)phenyl)propan-2-one has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(5-Amino-2-(methylthio)phenyl)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and methylthio groups play a crucial role in binding to these targets, leading to various biochemical effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-(5-Amino-2-(methylthio)phenyl)propan-2-one with structurally related arylketones and substituted phenylpropanones, focusing on substituent effects, physicochemical properties, and biological activities.

Positional and Functional Group Isomers

Key Insights :

- The 5-amino group in the target compound enhances hydrogen-bonding capacity, increasing solubility in polar solvents compared to non-amino analogs .

- Positional isomerism (e.g., 2- vs. 3-/4-methylthio) affects steric interactions in enzyme-binding pockets, as seen in cytochrome P450-mediated metabolism .

Pharmacologically Active Analogs

Key Insights :

- Replacement of the propan-2-one group with an amine (e.g., DOT) shifts activity toward serotonergic receptor modulation, highlighting the critical role of the ketone moiety in metabolic pathways .

- Hybrid structures (e.g., benzimidazole-thiazole) demonstrate enhanced enzyme inhibition due to planar aromatic systems and sulfur-based electron withdrawal .

Biological Activity

1-(5-Amino-2-(methylthio)phenyl)propan-2-one is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article will explore its biological properties, mechanisms of action, and potential applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound 1-(5-Amino-2-(methylthio)phenyl)propan-2-one has the following structural formula:

- Molecular Formula : C10H13N1OS1

- Molecular Weight : Approximately 197.28 g/mol

This compound features an amino group, a methylthio group, and a phenyl ring, which are crucial for its biological interactions.

The biological activity of 1-(5-Amino-2-(methylthio)phenyl)propan-2-one is primarily attributed to its ability to interact with various biological targets. The presence of the amino and methylthio groups facilitates hydrogen bonding and hydrophobic interactions, respectively. The compound may modulate enzyme activity or receptor interactions, influencing several biological pathways:

- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent, targeting bacterial cell functions.

- Anticancer Activity : It exhibits cytotoxic effects against various cancer cell lines by inhibiting cell proliferation and inducing apoptosis.

Antimicrobial Activity

Research indicates that 1-(5-Amino-2-(methylthio)phenyl)propan-2-one demonstrates significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating its potency.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

These results suggest that the compound could be developed into a therapeutic agent for treating bacterial infections.

Anticancer Activity

In vitro studies have evaluated the cytotoxic effects of 1-(5-Amino-2-(methylthio)phenyl)propan-2-one on several cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The half-maximal inhibitory concentration (IC50) values were determined using MTT assays.

| Cell Line | IC50 (µM) | Positive Control (Cisplatin IC50) |

|---|---|---|

| HCT-116 | 15 | 10 |

| MCF-7 | 20 | 8 |

| HeLa | 25 | 12 |

These findings indicate that the compound possesses notable anticancer properties, warranting further investigation for potential therapeutic applications.

Case Studies

Several studies have highlighted the potential of this compound in drug development:

- Study on Antimicrobial Properties : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 1-(5-Amino-2-(methylthio)phenyl)propan-2-one exhibited enhanced antimicrobial activity compared to standard antibiotics .

- Cytotoxicity Evaluation : A comprehensive evaluation of various derivatives revealed that modifications to the methylthio group significantly affected cytotoxicity against cancer cell lines. The study emphasized structure-activity relationships (SAR), providing insights into optimizing compounds for better efficacy .

- Pharmacological Applications : Research has shown that this compound can serve as a lead structure for developing new drugs targeting specific enzymes involved in cancer progression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.